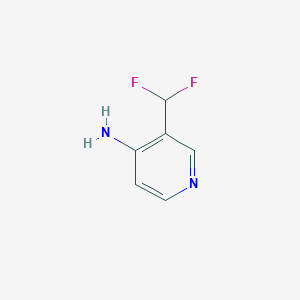
3-(Difluoromethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H6F2N2. It is characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 3-position and an amino group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridin-4-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents. For example, the reaction of 4-aminopyridine with difluoromethylating reagents such as ClCF2H in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable and economical synthetic routes. These methods often focus on optimizing reaction conditions to achieve high yields and purity. For instance, a five-step and two-pot procedure starting from 2,2-difluoroacetic anhydride has been developed for the large-scale production of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)pyridin-4-amine in biological systems involves its interaction with specific molecular targets. For example, in the context of kinase inhibitors, the compound may bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-(difluoromethyl)pyridin-2-amine: Similar structure with a bromine atom at the 3-position.
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-(Difluoromethyl)pyridin-4-amine is unique due to the presence of both a difluoromethyl group and an amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in drug design and other applications .
Propiedades
Fórmula molecular |
C6H6F2N2 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-3-10-2-1-5(4)9/h1-3,6H,(H2,9,10) |
Clave InChI |
NGZHPYBZQSIEID-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


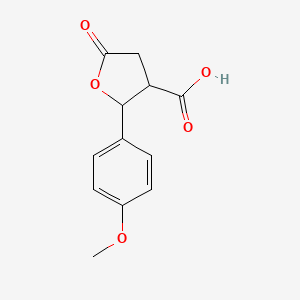

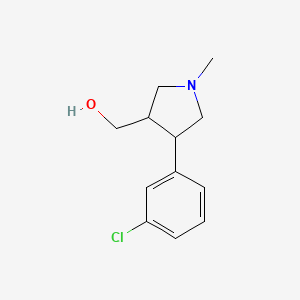
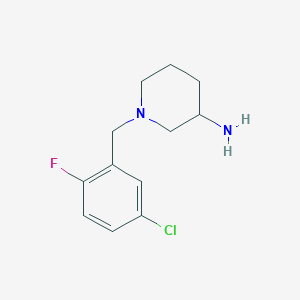
![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)
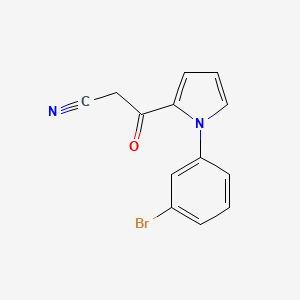


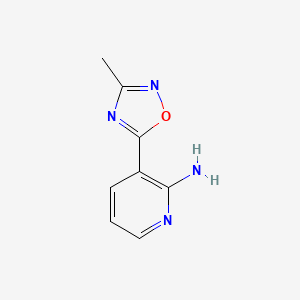

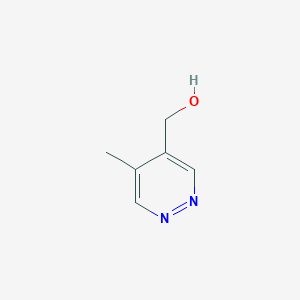
![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)
